molecular formula C18H22N2O3S B4331996 N-[3-(acetylamino)-2,4-dimethylbenzyl]-2-[(2-furylmethyl)thio]acetamide

N-[3-(acetylamino)-2,4-dimethylbenzyl]-2-[(2-furylmethyl)thio]acetamide

Cat. No. B4331996
M. Wt: 346.4 g/mol
InChI Key: OGJCORHCKPIEGI-UHFFFAOYSA-N
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Description

N-[3-(acetylamino)-2,4-dimethylbenzyl]-2-[(2-furylmethyl)thio]acetamide, also known as ADAMTS-13 inhibitor, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-[3-(acetylamino)-2,4-dimethylbenzyl]-2-[(2-furylmethyl)thio]acetamide involves the inhibition of N-[3-(acetylamino)-2,4-dimethylbenzyl]-2-[(2-furylmethyl)thio]acetamide enzyme activity. The compound binds to the active site of the enzyme and prevents it from cleaving vWF. This results in an increase in the level of vWF in the blood, which can be beneficial in the treatment of bleeding disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[3-(acetylamino)-2,4-dimethylbenzyl]-2-[(2-furylmethyl)thio]acetamide have been extensively studied. The compound has been found to increase the level of vWF in the blood, which can improve hemostasis in patients with bleeding disorders. Additionally, it has been shown to reduce the risk of thrombotic events by preventing the formation of platelet-rich thrombi.

Advantages and Limitations for Lab Experiments

N-[3-(acetylamino)-2,4-dimethylbenzyl]-2-[(2-furylmethyl)thio]acetamide has several advantages for lab experiments. It is a highly specific and potent inhibitor of N-[3-(acetylamino)-2,4-dimethylbenzyl]-2-[(2-furylmethyl)thio]acetamide, which makes it an ideal tool for studying the role of this enzyme in various biological processes. However, the compound has some limitations, such as its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on N-[3-(acetylamino)-2,4-dimethylbenzyl]-2-[(2-furylmethyl)thio]acetamide. One area of interest is the development of more potent and selective inhibitors of N-[3-(acetylamino)-2,4-dimethylbenzyl]-2-[(2-furylmethyl)thio]acetamide that can be used in the treatment of bleeding disorders. Another area of research is the investigation of the role of N-[3-(acetylamino)-2,4-dimethylbenzyl]-2-[(2-furylmethyl)thio]acetamide in various biological processes, such as angiogenesis and inflammation. Additionally, the potential use of N-[3-(acetylamino)-2,4-dimethylbenzyl]-2-[(2-furylmethyl)thio]acetamide in the treatment of thrombotic disorders is an area of ongoing research.

Scientific Research Applications

N-[3-(acetylamino)-2,4-dimethylbenzyl]-2-[(2-furylmethyl)thio]acetamide has shown great potential in scientific research applications. It has been extensively studied for its inhibitory effect on N-[3-(acetylamino)-2,4-dimethylbenzyl]-2-[(2-furylmethyl)thio]acetamide, a metalloprotease enzyme that cleaves von Willebrand factor (vWF) in the blood. The inhibition of N-[3-(acetylamino)-2,4-dimethylbenzyl]-2-[(2-furylmethyl)thio]acetamide by N-[3-(acetylamino)-2,4-dimethylbenzyl]-2-[(2-furylmethyl)thio]acetamide has been found to increase the level of vWF in the blood, which can be useful in the treatment of various bleeding disorders.

properties

IUPAC Name

N-[(3-acetamido-2,4-dimethylphenyl)methyl]-2-(furan-2-ylmethylsulfanyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3S/c1-12-6-7-15(13(2)18(12)20-14(3)21)9-19-17(22)11-24-10-16-5-4-8-23-16/h4-8H,9-11H2,1-3H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGJCORHCKPIEGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)CNC(=O)CSCC2=CC=CO2)C)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(acetylamino)-2,4-dimethylbenzyl]-2-[(furan-2-ylmethyl)sulfanyl]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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